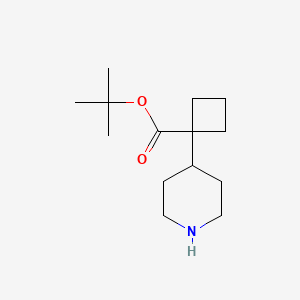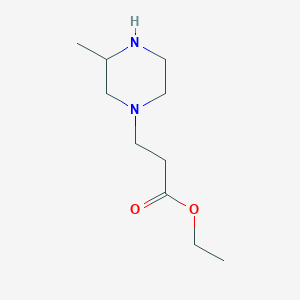![molecular formula C14H13ClN4 B2956803 2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile CAS No. 303997-51-5](/img/structure/B2956803.png)
2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile is a complex organic compound that features a chlorophenyl group and a dimethylaminopyridazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring can be formed through cyclization.
Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetonitrile Group: This can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]ethanone: Similar structure but with a ketone group instead of a nitrile.
2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]propionitrile: Similar structure but with an additional carbon in the nitrile side chain.
Uniqueness
2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-19(2)14-8-7-13(17-18-14)12(9-16)10-3-5-11(15)6-4-10/h3-8,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEPGYIWIDKQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)

![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2956731.png)
![Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2956734.png)
![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2956736.png)
![7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2956737.png)

![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2956741.png)
![N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2956742.png)
